2-Ethynyl-1-benzothiophene
Overview
Description
2-Ethynyl-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their significant roles in the discovery and development of new drug candidates due to their biological and pharmacological properties . Benzothiophenes have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Preparation Methods
The synthesis of 2-Ethynyl-1-benzothiophene typically involves coupling reactions and electrophilic cyclization reactions . One common method is the Sonogashira cross-coupling reaction, where 2-bromo-5-(4-methoxyphenyl)thiophene reacts with 1-ethynyl-2-(methylsulfanyl)benzene . This reaction is followed by electrophilic cyclization using iodine to obtain the desired benzothiophene derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, often using halogens or other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic cyclization reactions can yield a variety of functionalized benzothiophene derivatives .
Scientific Research Applications
2-Ethynyl-1-benzothiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heteroaromatic compounds.
Biology: It has shown significant antimicrobial properties against various microorganisms, including C. albicans, B. subtilis, E. coli, and S.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-benzothiophene involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit lipid peroxidation and act as a potassium channel opener . Additionally, it can inhibit topoisomerase, an enzyme involved in DNA replication, which contributes to its anti-cancer properties .
Comparison with Similar Compounds
2-Ethynyl-1-benzothiophene can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects than Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma.
Sertaconazole: An antifungal agent.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-ethynyl-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWLXJCKGPFBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576119 | |
Record name | 2-Ethynyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141580-93-0 | |
Record name | 2-Ethynyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.